molecular formula C11H8F6O4 B565463 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate CAS No. 106854-80-2

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate

Cat. No.: B565463
CAS No.: 106854-80-2
M. Wt: 318.171
InChI Key: NOMAMPLRWRQRDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate typically involves the esterification of 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid with 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2,2,2-trifluoroethyl 2-oxo-5-(2,2,2-trifluoroethoxy)benzoate.

    Reduction: Formation of 2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is largely dependent on its interaction with biological molecules. The trifluoroethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting enzyme activity. The electron-withdrawing effects of the trifluoroethyl groups also increase the compound’s reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl 2-hydroxybenzoate
  • 2,2,2-Trifluoroethyl 4-hydroxybenzoate
  • 2,2,2-Trifluoroethyl 3-hydroxybenzoate

Uniqueness

Compared to similar compounds, 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of two trifluoroethyl groups, which significantly enhance its electron-withdrawing properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and reactivity .

Properties

IUPAC Name

2,2,2-trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(18)7(3-6)9(19)21-5-11(15,16)17/h1-3,18H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMAMPLRWRQRDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)OCC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696506
Record name 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106854-80-2
Record name 2,2,2-Trifluoroethyl 2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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